molecular formula C4H7ClN4 B013851 1H-Pyrazole-1-carboxamidine hydrochloride CAS No. 4023-02-3

1H-Pyrazole-1-carboxamidine hydrochloride

Cat. No. B013851
CAS RN: 4023-02-3
M. Wt: 146.58 g/mol
InChI Key: RBZRMBCLZMEYEH-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-carboxamidine hydrochloride is a chemical compound with potential application in various fields including medicinal chemistry and materials science. This compound serves as a precursor for synthesizing various derivatives that exhibit a wide range of biological activities and possess significant thermal properties.

Synthesis Analysis

The synthesis of 1H-Pyrazole-1-carboxamidine hydrochloride involves reaction processes that yield different derivatives with potential inhibitory activities and applications. For example, the synthesis of 1H-pyrazole-1-carboxamidines as potential inhibitors of nitric oxide synthase demonstrates the compound's relevance in biochemical applications (Lee et al., 2000). Additionally, the synthesis and characterization of a new energetic salt derived from 1H-pyrazole-1-carboxamidine dinitramide and its thermal properties highlight its importance in material science (Zhao et al., 2016).

Molecular Structure Analysis

The molecular structure of 1H-pyrazole-1-carboxamidine derivatives is critical for their biological activity and physicochemical properties. X-ray diffraction and various spectroscopic analyses, including NMR and IR spectroscopy, are often employed to confirm the structure of synthesized compounds, ensuring the correct formation of the targeted molecule.

Chemical Reactions and Properties

1H-Pyrazole-1-carboxamidine hydrochloride undergoes various chemical reactions to form derivatives with diverse applications. These reactions include interactions with different reagents to produce compounds that are studied for their potential as inhibitors or reactants in further chemical transformations. The chemical properties of these derivatives, such as their reactivity and stability, are influenced by their molecular structure and the substituents attached to the pyrazole ring.

Physical Properties Analysis

The physical properties of 1H-pyrazole-1-carboxamidine hydrochloride derivatives, such as solubility, melting point, and thermal stability, are investigated to determine their suitability for specific applications. Differential scanning calorimetry and thermogravimetric analysis are commonly used to study the thermal behavior of these compounds, providing insights into their decomposition temperatures and thermal stability.

Chemical Properties Analysis

The chemical properties of 1H-pyrazole-1-carboxamidine hydrochloride derivatives, including their reactivity, potential as inhibitors, and interactions with biological targets, are of great interest. Research into these properties helps in understanding the mechanism of action of these compounds in biological systems and their potential applications in drug development and material science.

Safety And Hazards

The toxicological properties of 1H-Pyrazole-1-carboxamidine hydrochloride are not known, but pyrazole is considered a possible teratogen . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

1H-Pyrazole-1-carboxamidine hydrochloride has been used in the preparation of guanidylated hollow fiber membranes, guanylation of amines and in peptide synthesis, and synthesis of bis-guanidinium-cholesterol derivatives .

properties

IUPAC Name

pyrazole-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZRMBCLZMEYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046517
Record name Praxadine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-1-carboxamidine hydrochloride

CAS RN

4023-02-3
Record name 1H-Pyrazole-1-carboxamidine hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-1-carboxamidine monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Praxadine hydrochloride
Source EPA DSSTox
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Record name pyrazole-1-carboxamidine monohydrochloride
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Record name 1H-Pyrazole-1-carboximidamide, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Praxadine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
423
Citations
MS Bernatowicz, Y Wu… - The Journal of Organic …, 1992 - ACS Publications
The possibility of preparing arginine-containing peptides by guanylation of the-amino groups of the appropriate ornithine-containing precursors has long been recognized. 1 Such a …
Number of citations: 451 0-pubs-acs-org.brum.beds.ac.uk
Y LIU, Y ZHOU, C ZHANG, N WEI… - Chinese Journal of …, 2014 - ingentaconnect.com
Objective: To establish a quantitative NMR(qNMR)method to determine the content of 1H-pyrazole-1-carboxamidine in 1H-pyrazole-1-carboxamidine hydrochloride. Methods: …
P Rejnhardt, M Daszkiewicz - Structural Chemistry, 2021 - Springer
Crystal structures of five salts of 1H-pyrazole-1-carboxamidine, PyCA, with various inorganic acids were determined, (HPyCA)Cl, (HPyCA)Cl·H 2 O, (HPyCA)Br, (HPyCA) 2 (I)I 3 , and (…
J Zhao, B Jin, R Peng, Q Liu, B Tan, S Chu - Journal of Thermal Analysis …, 2016 - Springer
… new energetic compound 1H-pyrazole-1-carboxamidine dinitramide (PACADN) was synthesized by the reaction of silver dinitramide with 1H-pyrazole-1-carboxamidine hydrochloride. …
MS Bernatowicz - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
1H‐Pyrazole‐1‐carboxamidine Hydrochloride - Bernatowicz - Major Reference Works - Wiley Online Library … 1H-Pyrazole-1-carboxamidine Hydrochloride …
M Fujita, Y Furusho - Tetrahedron, 2018 - Elsevier
… of amines with 1H-pyrazole-1-carboxamidine hydrochloride In a cylindrical reaction flask with a flat bottom, the amine (1.0 mmol) and 1H-pyrazole-1-carboxamidine hydrochloride (1.05 …
W Solodenko, P Bröker, J Messinger, U Schön… - …, 2006 - thieme-connect.com
… [7] Recently, we communicated on the preparation of 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride (1a) and its use as an amidinating reagent for primary and …
T Michel, F Debart, JJ Vasseur - Tetrahedron letters, 2003 - Elsevier
… guanidinium groups by using 1H-pyrazole-1-carboxamidine hydrochloride was not quantitative: … In our case, the use of 1H-pyrazole-1-carboxamidine hydrochloride was not suitable to …
S Robinson - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Preparative Methods: the reagent is prepared by the initial reaction of 1 equiv of di‐tert‐butyl‐dicarbonate with 1H‐pyrazole‐1‐carboxamidine hydrochloride in the presence of …
S Huang, X Huang, T Mao, H Yan - European Polymer Journal, 2022 - Elsevier
… Guanidine-rich hyperbranched polymers were then prepared by treating the hyperbranched polylysines with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base …

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